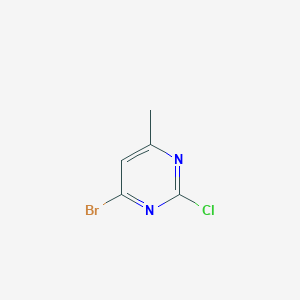

4-Bromo-2-chloro-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZHWQUUIZLBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 6 Methylpyrimidine and Its Key Precursors

Strategic Approaches to the Pyrimidine (B1678525) Core System Construction

The synthesis of the fundamental pyrimidine ring system is a cornerstone of organic chemistry, with numerous strategies developed over the years. Classical methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as ureas, amidines, or guanidines. acs.org This approach allows for the direct formation of the six-membered heterocyclic ring.

More contemporary and versatile methods have emerged, expanding the toolkit for chemists. One such approach is the three-component tandem reaction, which can afford a wide range of substituted pyrimidines under metal- and solvent-free conditions. acs.org For instance, the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) promoted by ammonium iodide offers a practical route to various pyrimidine derivatives. acs.org Another strategy involves the reaction of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, to construct the pyrimidine ring in a single, convergent step. thieme-connect.com

These modern methods often provide advantages in terms of yield, substrate scope, and milder reaction conditions compared to traditional syntheses.

Table 1: Comparison of Pyrimidine Core Synthesis Strategies

| Method | Key Reactants | Conditions | Advantages |

|---|---|---|---|

| Classical Condensation | 1,3-Dicarbonyl compounds, Urea/Amidine/Guanidine | Varies, often requires base or acid catalyst | Well-established, readily available starting materials |

| Three-Component Tandem Reaction | Ketones, NH₄OAc, DMF-DMA | NH₄I-promoted, metal- and solvent-free | Broad functional group tolerance, good yields acs.org |

| Amide-Nitrile Annulation | N-vinyl amides, Nitriles, Tf₂O | Low temperature to 45 °C | Convergent, single-step, wide substrate scope thieme-connect.com |

| [3+3] Annulation-Oxidation | α,β-Unsaturated ketones, Benzamidine hydrochloride | Choline (B1196258) hydroxide (B78521) catalyst, green medium | Mild conditions, short reaction times, excellent yields rsc.org |

Regioselective Halogenation Techniques for Controlled Bromine and Chlorine Incorporation

The precise introduction of halogen atoms onto the pyrimidine ring is critical for defining the final compound's reactivity and potential applications. The electron-deficient nature of the pyrimidine ring influences the regioselectivity of electrophilic halogenation.

A notable development in this area is the use of hypervalent iodine(III) reagents, which facilitate the regioselective C-H halogenation of pyrimidine-related structures under mild, aqueous conditions at room temperature. rsc.orgrsc.org This method employs inexpensive potassium halides as the halogen source, offering an environmentally friendly alternative to traditional halogenating agents. rsc.orgrsc.org The mechanism is believed to involve an electrophilic substitution pathway. rsc.org

Controlled Bromination Strategies

For the specific synthesis of 4-bromo-2-chloro-6-methylpyrimidine, a likely precursor is 2-chloro-6-methylpyrimidine. The controlled bromination of such a substrate requires reagents that can selectively introduce a bromine atom at the C4-position. N-bromosuccinimide (NBS) is a commonly employed reagent for the bromination of heterocyclic compounds. The reaction conditions, such as the choice of solvent and temperature, are crucial for achieving high regioselectivity and yield. For instance, a scalable synthesis for related 4-substituted 5-bromo-6-methylpyrimidines has been developed, highlighting the value of these halogenated building blocks in accessing novel chemical structures through cross-coupling reactions. researchgate.net In some cases, a combination of hydrobromic acid and sodium nitrite (B80452) in the presence of a copper(I) bromide catalyst is used for regioselective bromination. smolecule.com

Selective Chlorination Methods

Selective chlorination can be achieved using various reagents. Thionyl chloride (SOCl₂) is a powerful chlorinating agent, but its use requires careful control to prevent over-reaction, where other substituents might also be replaced by chlorine. mdpi.com A milder and alternative approach involves the use of a cyanuric chloride-DMF adduct. This reagent system can effectively chlorinate hydroxymethyl groups on a related pyridine (B92270) ring without causing the undesired replacement of a bromo substituent, which can be an issue with harsher reagents like SOCl₂. mdpi.com This method simplifies the purification process as the byproduct, cyanuric acid, is a solid. mdpi.com

Table 2: Reagents for Regioselective Halogenation of Pyrimidine Precursors

| Halogenation | Reagent | Key Features |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Widely used for selective bromination of heterocycles. researchgate.net |

| Bromination | Hexamethylenetetramine—bromine (HMTAB) | Efficient reagent for regioselective bromination of aromatic compounds. researchgate.net |

| Chlorination | Thionyl Chloride (SOCl₂) | Robust chlorinating agent, requires careful condition control. mdpi.com |

| Chlorination | Cyanuric Chloride•DMF | Milder alternative, avoids over-chlorination, simplifies workup. mdpi.com |

| General Halogenation | Potassium Halides / Hypervalent Iodine(III) | Green method, uses water as solvent, operates at room temperature. rsc.orgrsc.org |

Methyl Group Introduction and Derivatization Strategies

The methyl group on the pyrimidine ring can be introduced at various stages of the synthesis. A common strategy is to start with a precursor that already contains the methyl group, such as 2-amino-4-chloro-6-methylpyrimidine (B145687) or by building the pyrimidine ring from a methyl-containing fragment like ethyl acetoacetate.

In some advanced applications, the introduction of a methyl group can have significant effects. For example, in the context of developing enzyme inhibitors, adding a methyl group to a pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly improve metabolic stability by potentially blocking the site where metabolic enzymes like P450 recognize the molecule. acs.org Furthermore, deuterium (B1214612) labeling of the methyl group on azolo[1,5-a]pyrimidines has been developed as a technique for biological research and for studying reaction mechanisms. mdpi.com This is achieved through a relatively rapid H/D exchange, highlighting the reactivity of the methyl group's protons due to the electronic effects of the pyrimidine ring. mdpi.com

Optimization of Reaction Conditions and Yields in Complex Pyrimidine Synthesis

Optimizing reaction conditions is paramount for maximizing yields and purity in the multi-step synthesis of complex pyrimidines. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the choice and amount of catalyst.

Table 3: Optimization Parameters in Pyrimidine Synthesis

| Parameter | Effect on Reaction | Example |

|---|---|---|

| Temperature | Influences reaction rate and selectivity. | In a biocatalytic synthesis, 80 °C was used for ribonucleosides, while a lower 60 °C was chosen for more sensitive 2'-deoxynucleosides to prevent hydrolysis. scispace.com |

| Catalyst | Can dramatically increase reaction rate and yield. | In a one-pot synthesis of pyrrolo[2,3-d]pyrimidines, using 5 mol% of TBAB as a catalyst improved the yield significantly compared to the uncatalyzed reaction. scielo.org.mx |

| Solvent | Affects solubility, reactivity, and workup. | In a microwave-assisted synthesis, DMF was found to be the optimal solvent, providing the best yield compared to water, ethanol, or solvent-free conditions. scirp.org |

| Reaction Time | Crucial for maximizing product formation while minimizing side reactions. | In a continuous-flow microreactor, a residence time of 30 minutes was found to be optimal for yield. rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Halopyrimidines

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated pyrimidines to reduce environmental impact. rasayanjournal.co.in These principles advocate for minimizing waste, using less hazardous chemicals, designing for energy efficiency, and employing renewable feedstocks. acs.orgrroij.com

Key strategies for greener synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. rasayanjournal.co.injsynthchem.comchemistryjournals.net For example, a greener synthesis of pyrimidines has been demonstrated using choline hydroxide, which acts as both a catalyst and a recyclable reaction medium. rsc.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. acs.org This is exemplified by the use of porous poly-melamine-formaldehyde as a recyclable heterogeneous catalyst for synthesizing triazolopyrimidines. rasayanjournal.co.in

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry (ball-milling) can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.injsynthchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org Multicomponent reactions are a prime example of this principle, as they combine three or more reactants in a single pot to form the product with high efficiency. rasayanjournal.co.in

Biocatalysis: Using enzymes as catalysts offers high specificity, often eliminating the need for protecting groups and proceeding under mild conditions. acs.orgscielo.br Biocatalytic routes are being developed for the synthesis of various drug intermediates, offering a more sustainable alternative to purely chemical routes. scispace.comscielo.br

By adopting these sustainable practices, the chemical industry can produce valuable compounds like 4-bromo-2-chloro-6-methylpyrimidine in a more environmentally responsible and economically viable manner. chemistryjournals.netnih.gov

Mechanistic Investigations of Reactivity and Transformation Pathways

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) ring is a fundamental transformation for this class of compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. youtube.com In 4-bromo-2-chloro-6-methylpyrimidine, both the C2 and C4 positions are activated towards nucleophilic attack by the adjacent ring nitrogen atoms. youtube.com

The presence of two different halogens at the C2 and C4 positions raises the question of regioselectivity in SNAr reactions. The outcome of the reaction is determined by a combination of factors, including the intrinsic reactivity of the positions on the pyrimidine ring and the nature of the leaving groups.

The pyrimidine nitrogens exert a strong electron-withdrawing effect, significantly activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. In the case of 4-bromo-2-chloro-6-methylpyrimidine, both the C2-chloro and C4-bromo positions are activated. Studies on related dihalopyrimidines, such as 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), have shown that nucleophilic attack by ammonia (B1221849) preferentially occurs at the C4 position, displacing the chloride to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975). researchgate.net This preference is attributed to the greater activation at the C4 position, which is para to one ring nitrogen and ortho to the other, compared to the C2 position which is flanked by two nitrogen atoms.

Generally, in SNAr reactions, the rate-determining step is the initial nucleophilic attack. youtube.com A more electronegative halogen, like chlorine, creates a more electrophilic carbon center, favoring attack. However, the stability of the leaving group also plays a role in the subsequent elimination step. While fluoride (B91410) is often the best leaving group in SNAr due to its high electronegativity which promotes the initial attack, the general leaving group ability for halides in many contexts is I > Br > Cl > F. For pyrimidine systems, the displacement of chlorine is very common. The preferential displacement of a halogen at C4 over C2 in similar systems suggests that the electronic activation of the ring position is the dominant factor controlling regioselectivity.

Table 1: Regioselectivity in Nucleophilic Substitution of a Related Dihalopyrimidine

| Substrate | Nucleophile | Product | Displaced Group | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia (NH₃) | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | C4-Chloride | researchgate.net |

The kinetics and thermodynamics of SNAr reactions involving 4-bromo-2-chloro-6-methylpyrimidine are significantly influenced by the electronic properties of the substituents on the pyrimidine ring.

Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring are powerful electron-withdrawing groups. They decrease the electron density of the ring, making it more susceptible to nucleophilic attack and stabilizing the negative charge in the Meisenheimer intermediate. This activation is a prerequisite for the SNAr mechanism to occur under reasonable conditions. libretexts.orgnih.gov

Methyl Group (CH₃): The methyl group at the C6 position is weakly electron-donating. This effect slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its influence is generally outweighed by the strong activating effects of the ring nitrogens and halogens.

Kinetic studies on similar systems, such as the reaction of substituted anilines with activated nitroanisoles, demonstrate that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov This is consistent with the SNAr mechanism where the nucleophile's electron-donating ability is crucial for the initial attack. Conversely, electron-withdrawing substituents on the aromatic electrophile stabilize the anionic intermediate and accelerate the reaction. nih.gov Therefore, the reaction of 4-bromo-2-chloro-6-methylpyrimidine is expected to be faster with more basic, electron-rich nucleophiles.

The SNAr mechanism proceeds through a discrete, non-aromatic anionic intermediate known as a Meisenheimer or Jackson-Meisenheimer complex. nih.govwikipedia.org This complex is formed when the nucleophile adds to the carbon atom bearing the leaving group. chemrxiv.org For 4-bromo-2-chloro-6-methylpyrimidine, attack by a generic nucleophile (Nu⁻) at the C4 position would lead to the formation of a Meisenheimer complex where the negative charge is delocalized across the pyrimidine ring, with significant resonance contributors placing the charge on the electronegative nitrogen atoms and the C2 and C6 carbons.

The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyrimidine ring nitrogens is paramount in stabilizing this anionic charge. nih.govyoutube.com While Meisenheimer complexes are typically transient and not isolated, their existence is supported by extensive kinetic data and, in some cases, direct spectroscopic observation in reactions involving highly activated substrates (e.g., those with multiple nitro groups) and poor leaving groups. nih.govchemrxiv.org For the reactions of 4-bromo-2-chloro-6-methylpyrimidine, the Meisenheimer complex is expected to be a high-energy intermediate on the reaction pathway rather than a stable, observable species.

Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyrimidines

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, transformations that are often challenging to achieve through classical methods. 4-Bromo-2-chloro-6-methylpyrimidine, with its two distinct carbon-halogen bonds, is an ideal substrate for selective cross-coupling reactions.

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. The relative reactivity of C-X bonds in these reactions typically follows the order C-I > C-OTf > C-Br >> C-Cl, which allows for regioselective functionalization of dihalogenated substrates. scispace.com For 4-bromo-2-chloro-6-methylpyrimidine, the C4-Br bond is expected to be significantly more reactive than the C2-Cl bond in standard palladium-catalyzed reactions.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide to form a C-C bond. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. core.ac.uk For 4-bromo-2-chloro-6-methylpyrimidine, the Suzuki-Miyaura coupling is expected to occur selectively at the C4 position. By carefully selecting the catalyst, base, and solvent, high yields of the mono-arylated product can be achieved, leaving the C2-chloro group intact for subsequent transformations. mdpi.comresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 5-(Aryl-phenyl)-4,6-dichloropyrimidine | mdpi.com |

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org It is a powerful tool for synthesizing arylamines. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond allows for the selective amination at the C4 position of 4-bromo-2-chloro-6-methylpyrimidine. The choice of phosphine (B1218219) ligand is critical for achieving high catalytic activity and can influence the scope of the reaction with respect to both the amine and halide coupling partners. libretexts.org

Sonogashira Alkynylation: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgscirp.org This reaction is highly effective for forming C(sp²)-C(sp) bonds. nih.gov The reaction with 4-bromo-2-chloro-6-methylpyrimidine would proceed selectively at the C4-Br bond to yield 4-alkynyl-2-chloro-6-methylpyrimidine. In some systems with multiple halogens, the regioselectivity can be controlled by the choice of the palladium catalyst and its ligands. rsc.org

Copper-catalyzed reactions offer an alternative, often more economical, pathway for C-N and C-C bond formation.

Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classic method for forming C-N bonds by reacting an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. While modern palladium-catalyzed methods are often milder, copper catalysis remains relevant, particularly for certain substrates. The reactivity trend (C-I > C-Br > C-Cl) is generally followed, suggesting that selective amination at the C4-Br position of 4-bromo-2-chloro-6-methylpyrimidine would be feasible.

Copper-Catalyzed Alkynylation: Copper acetylides can be coupled with aryl halides in reactions related to the Sonogashira coupling, sometimes without the need for a palladium co-catalyst. Copper(I) is known to catalyze the Michael addition of alkynes to in situ generated azoalkenes, showcasing its utility in C-C bond formation. acs.orgnih.gov For 4-bromo-2-chloro-6-methylpyrimidine, a copper-catalyzed alkynylation would be expected to show selectivity for the more reactive C-Br bond, providing a complementary method to the palladium-catalyzed Sonogashira reaction.

Derivatization Strategies and Functional Group Interconversions

The presence of two distinct halogen atoms in 4-bromo-2-chloro-6-methylpyrimidine offers a versatile platform for a wide range of derivatization strategies and functional group interconversions. The differential reactivity of the C2-Cl and C4-Br bonds allows for sequential and site-selective modifications, leading to the synthesis of a diverse array of substituted pyrimidines.

Cyclocondensation and Formation of Fused Heterocyclic Systems (e.g., Thiazolo[4,5-d]pyrimidines, Pyrimido[4,5-e]nih.govmdpi.commdpi.comthiadiazines)

Halopyrimidines are valuable precursors for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the introduction of a dinucleophilic reagent that reacts with two positions on the pyrimidine ring to form a new fused ring.

Thiazolo[4,5-d]pyrimidines: The synthesis of thiazolo[4,5-d]pyrimidines often involves the reaction of a 4-amino-5-halopyrimidine with a source of a C-S or C=S fragment. While direct examples starting from 4-bromo-2-chloro-6-methylpyrimidine are not prevalent in the literature, a plausible synthetic route would involve initial nucleophilic substitution of the more reactive C2-chloro group with an amine, followed by introduction of a thiol group at the 5-position (which would require prior functionalization, as the starting molecule is not substituted at C5). A more direct approach could involve a related pyrimidine derivative. For instance, the reaction of a 4,5-diaminopyrimidine (B145471) with carbon disulfide or a 4-amino-5-thiopyrimidine with a one-carbon synthon can lead to the formation of the thiazole (B1198619) ring fused to the pyrimidine core. The 2-chloro and 4-bromo substituents on the starting pyrimidine could then be further functionalized.

Pyrimido[4,5-e] nih.govmdpi.commdpi.comthiadiazines: The synthesis of pyrimido[4,5-e] nih.govmdpi.commdpi.comthiadiazines from halopyrimidines is less common but conceptually feasible. This would likely involve a multi-step sequence, starting with the introduction of appropriate functional groups at the 4 and 5 positions of the pyrimidine ring. For example, a 4,5-diaminopyrimidine derivative could be reacted with a sulfur-containing dielectrophile to construct the fused thiadiazine ring. The halogen substituents on the initial 4-bromo-2-chloro-6-methylpyrimidine could serve as handles for introducing the necessary amino groups through nucleophilic substitution.

Conversion of Halogen Substituents to Other Functionalities (e.g., amino, hydroxyl, alkynyl)

The chloro and bromo substituents on 4-bromo-2-chloro-6-methylpyrimidine can be readily converted into a variety of other functional groups, significantly expanding its synthetic utility.

Conversion to Amino Groups: Nucleophilic aromatic substitution (SNAr) with amines is a common and efficient method for introducing amino functionalities. The C2-chloro group is generally more reactive towards amination than the C4-bromo group. This differential reactivity allows for selective substitution by controlling the reaction conditions, such as temperature and the nature of the amine. For instance, reaction with an amine at a lower temperature might selectively replace the chlorine, leaving the bromine intact for subsequent transformations.

| Nucleophile | Position of Substitution | Product |

| Primary/Secondary Amine | C2 | 2-Amino-4-bromo-6-methylpyrimidine derivative |

| Primary/Secondary Amine (harsher conditions) | C2 and C4 | 2,4-Diamino-6-methylpyrimidine derivative |

Conversion to Hydroxyl Groups: The halogen atoms can be converted to hydroxyl groups via nucleophilic substitution with hydroxide (B78521) sources, such as sodium hydroxide or potassium hydroxide. This reaction typically requires heating and can lead to the formation of pyrimidinone or dihydroxypyrimidine derivatives. The regioselectivity would again favor substitution at the C2 position under milder conditions.

| Reagent | Position of Substitution | Product |

| NaOH / H₂O, heat | C2 | 4-Bromo-6-methylpyrimidin-2(1H)-one |

| NaOH / H₂O, harsher conditions | C2 and C4 | 6-Methylpyrimidine-2,4(1H,3H)-dione |

Conversion to Alkynyl Groups: The introduction of alkynyl groups is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The bromo group at the C4 position is generally more reactive in palladium-catalyzed couplings than the chloro group at the C2 position. This allows for selective alkynylation at the C4 position. Subsequent coupling at the C2 position would require more forcing conditions or a more active catalyst system.

| Reaction | Reagent | Position of Coupling | Product |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C4 | 4-Alkynyl-2-chloro-6-methylpyrimidine |

Cascade and Multicomponent Reactions Involving Halopyrimidines

Halopyrimidines can participate in cascade and multicomponent reactions (MCRs), which are highly efficient processes that allow for the construction of complex molecules in a single synthetic operation. nih.gov These reactions often involve a sequence of transformations, such as nucleophilic substitution, cyclization, and rearrangement, without the isolation of intermediates.

While specific examples involving 4-bromo-2-chloro-6-methylpyrimidine are not extensively reported, its dihalo-substituted nature makes it a promising candidate for such reactions. For instance, a multicomponent reaction could be designed where a nucleophile initially displaces one of the halogens, and the resulting intermediate then undergoes a subsequent reaction with another component in the reaction mixture. The differential reactivity of the C2-Cl and C4-Br bonds could be exploited to control the sequence of events in a cascade process.

An example of a potential cascade reaction could involve an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization if the incoming nucleophile contains another reactive functional group. This could lead to the formation of novel fused heterocyclic systems in a single step. The development of new cascade and multicomponent reactions involving 4-bromo-2-chloro-6-methylpyrimidine holds significant potential for the rapid and efficient synthesis of diverse chemical libraries for drug discovery and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A full analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 4-Bromo-2-chloro-6-methylpyrimidine would be expected to show distinct signals for the methyl group protons and the aromatic proton on the pyrimidine (B1678525) ring. The chemical shift of the methyl protons would likely appear in the range of δ 2.0-3.0 ppm. The single proton on the pyrimidine ring (at the 5-position) would be anticipated in the aromatic region, with its exact chemical shift influenced by the adjacent bromo and methyl substituents.

Hypothetical ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.5 | Singlet |

Note: This table is based on general predictions for similar structures and is not experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon environments in the molecule. This would include signals for the methyl carbon, the four carbons of the pyrimidine ring, with their chemical shifts being significantly affected by the attached halogen atoms.

Hypothetical ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~20-25 |

| C2 (C-Cl) | ~160-165 |

| C4 (C-Br) | ~140-150 |

| C5 | ~120-130 |

Note: This table is based on general predictions for similar structures and is not experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. In this specific molecule, with only one aromatic proton, COSY would be of limited use for the aromatic system but could confirm the absence of coupling for the methyl and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the positions of the substituents by showing correlations between the methyl protons and the C6 and C5 carbons, and between the aromatic H5 proton and the surrounding carbons (C4 and C6).

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Bromo-2-chloro-6-methylpyrimidine would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected vibrations would include C-H stretching and bending from the methyl group, C=N and C=C stretching vibrations from the pyrimidine ring, and C-Cl and C-Br stretching vibrations.

Hypothetical FT-IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000-2850 | C-H stretching (methyl) |

| 1600-1400 | C=N and C=C stretching (pyrimidine ring) |

| 800-600 | C-Cl stretching |

Note: This table is based on general predictions for similar structures and is not experimental data.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show vibrations of the pyrimidine ring and the carbon-halogen bonds. Often, symmetric vibrations and bonds involving heavier atoms give rise to strong Raman signals. Therefore, the C-Br and C-Cl stretching modes would be expected to be prominent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structural integrity of 4-Bromo-2-chloro-6-methylpyrimidine. The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern that is readily identifiable. The theoretical monoisotopic mass of the parent molecule (C₅H₄BrClN₂) is approximately 205.92465 Da.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the high-accuracy mass measurement necessary to confirm the elemental composition of 4-Bromo-2-chloro-6-methylpyrimidine. The precise mass-to-charge ratio (m/z) of the molecular ion peak can distinguish it from other compounds with the same nominal mass. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4), simplifying its identification in complex mixtures. While specific experimental HRMS data for this compound is not publicly available, predicted values for common adducts are critical for its characterization.

Table 1: Predicted HRMS Data for 4-Bromo-2-chloro-6-methylpyrimidine Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 206.93248 |

| [M+Na]⁺ | 228.91442 |

| [M+K]⁺ | 244.88836 |

| [M-H]⁻ | 204.91682 |

Data is calculated based on the monoisotopic masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the analysis of 4-Bromo-2-chloro-6-methylpyrimidine, providing both separation from impurities or isomers and structural information. The retention time in the gas chromatograph is characteristic of the compound under specific column and temperature conditions, while the mass spectrometer fragments the eluted molecule to produce a distinctive fingerprint.

While a specific mass spectrum for 4-Bromo-2-chloro-6-methylpyrimidine is not detailed in the literature, the fragmentation of analogous halo-substituted pyridines and pyrimidines suggests a predictable pattern. mdpi.com The molecular ion peak is expected to be prominent. Common fragmentation pathways would likely involve the loss of halogen atoms (Br or Cl), a hydrogen cyanide (HCN) molecule, or the methyl group (CH₃), leading to characteristic fragment ions that help to confirm the structure. mdpi.comresearchgate.net For instance, analysis of the related compound 2-bromo-6-chloromethylpyridine showed a clear molecular ion peak and fragments corresponding to the loss of chlorine and subsequent rearrangements. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering definitive insights into bond lengths, bond angles, and the spatial arrangement of substituents.

Analysis of Crystal Packing and Intermolecular Interactions

Although a crystal structure for 4-Bromo-2-chloro-6-methylpyrimidine itself is not publicly documented, studies on closely related substituted bromo-chloro-pyrimidines provide a robust framework for understanding its expected solid-state behavior. researchgate.net The crystal packing is anticipated to be heavily influenced by noncovalent interactions, particularly halogen bonds and π–π stacking.

Table 2: Plausible Intermolecular Interactions in Crystalline 4-Bromo-2-chloro-6-methylpyrimidine

| Interaction Type | Description | Potential Role |

|---|---|---|

| Halogen Bond (Br/Cl···N) | Interaction between the electrophilic region of a halogen and the lone pair of a nitrogen atom. | Major contributor to lattice stabilization. |

| π–π Stacking | Stacking of the aromatic pyrimidine rings. | Contributes to the cohesive energy of the crystal. |

| C–H···N/Cl/Br | Weak hydrogen bonds involving the methyl or ring protons. | Fine-tunes the crystal packing arrangement. |

Based on analyses of analogous structures.

Regiochemical Confirmation via Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for the regiochemical assignment of substituents on an aromatic ring, resolving any ambiguity that may arise from synthetic procedures. For polysubstituted heterocycles like 4-Bromo-2-chloro-6-methylpyrimidine, where multiple isomers can be formed during synthesis, X-ray analysis is invaluable.

A pertinent example is the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849). X-ray crystallography of the product unequivocally identified it as 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975), confirming that nucleophilic substitution occurred selectively at the C4 position. researchgate.net This demonstrates the power of the technique to provide indisputable evidence of the molecular structure, which is essential for understanding reaction mechanisms and ensuring the purity of a chemical substance. researchgate.netrsc.orgmdpi.com

Photoabsorption Spectroscopy for Electronic Structure Elucidation (e.g., VUV, X-ray)

Photoabsorption spectroscopy in the vacuum ultraviolet (VUV) and X-ray regions probes the electronic structure of a molecule by exciting electrons from ground to excited states. These studies are vital for understanding the photophysical properties and stability of compounds like 4-Bromo-2-chloro-6-methylpyrimidine. rsc.orgpsu.edu

Research on simpler analogues such as pyrimidine, 2-chloropyrimidine (B141910), and bromopyrimidines provides significant insight into the expected electronic transitions. rsc.orgresearchgate.netnih.gov The VUV absorption spectrum of halopyrimidines is characterized by several distinct bands corresponding to π* ← π and n ← π* transitions, as well as higher-energy Rydberg states. nih.govrsc.org

The introduction of halogen and methyl substituents onto the pyrimidine ring is known to shift the energy of these transitions. Halogenation, for instance, tends to red-shift certain absorption bands and can introduce new transitions involving the halogen's lone pair electrons. rsc.orgresearchgate.net Studies comparing pyrimidine with 2-chloropyrimidine and 2-bromopyrimidine (B22483) show that while the lowest energy absorption bands are similar, significant differences emerge at higher energies (above ~5.7 eV). rsc.orgresearchgate.net The spectra of these halogenated species become increasingly dissimilar from the parent pyrimidine as photon energy increases, highlighting the profound effect of the substituents on the electronic structure. rsc.org

Table 3: Typical VUV Absorption Bands for Halogenated Pyrimidines

| Band | Approximate Energy Range (eV) | Assigned Transitions |

|---|---|---|

| Band I | 3.7–4.6 | n → π* transitions with vibrational structure |

| Band II | 4.6–5.7 | π → π* transitions |

| Band III | 5.7–6.7 | π → π* transitions, red-shifted by halogens |

| Band IV | 6.7–8.2 | Strong π → π* transitions and Rydberg states |

Data derived from studies on 2-chloropyrimidine and bromopyrimidines. rsc.orgresearchgate.netnih.gov

Investigation of Valence and Rydberg States

Specific experimental or theoretical data on the valence and Rydberg states of 4-Bromo-2-chloro-6-methylpyrimidine are not available in the reviewed scientific literature.

Analysis of Core-Excited Resonances and Electronic Transitions

Detailed analysis of core-excited resonances and specific electronic transitions for 4-Bromo-2-chloro-6-methylpyrimidine has not been reported in the accessible scientific literature.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Chloro 6 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the geometric and electronic properties of medium-sized organic molecules like 4-bromo-2-chloro-6-methylpyrimidine. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to model such halogenated heterocyclic systems accurately.

The initial step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. This process systematically adjusts the positions of all atoms until a stationary point on the potential energy surface is located, which is confirmed by ensuring all calculated vibrational frequencies are positive.

For 4-bromo-2-chloro-6-methylpyrimidine, this optimization would determine the precise bond lengths, bond angles, and dihedral angles. Key parameters include the C-C, C-N, C-H, C-Cl, and C-Br bond lengths, as well as the angles defining the planarity of the pyrimidine (B1678525) ring and the orientation of its substituents. Conformational analysis, primarily focusing on the rotation of the methyl group, is also essential to ensure the identified structure is the global minimum and not just a local one.

Table 1: Key Geometric Parameters Determined by DFT Optimization

| Parameter Type | Description | Significance |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C=N, C-C, C-Cl, C-Br, C-H). | Provides fundamental information on bond order and strength within the molecule. |

| Bond Angles | Angles between three connected atoms (e.g., N-C-N, C-C-Cl). | Defines the molecule's shape and steric environment around atomic centers. |

| Dihedral Angles | Torsional angles between four connected atoms. | Describes the 3D conformation, including the planarity of the pyrimidine ring and the spatial orientation of the substituents. |

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. In studies of similar substituted pyrimidines, these calculations are standard for predicting reactivity. science.gov

The spatial distribution of these orbitals across the molecule is also revealing. For 4-bromo-2-chloro-6-methylpyrimidine, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, while the LUMO would likely be distributed across the electron-deficient pyrimidine ring. This distribution helps identify the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ionization potential and its ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron affinity and its ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface.

For 4-bromo-2-chloro-6-methylpyrimidine, the MEP map would show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the highly electronegative nitrogen atoms of the pyrimidine ring and, to a lesser extent, the chlorine atom.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. Such regions would be found around the hydrogen atoms of the methyl group.

Sigma-Hole: The bromine atom may exhibit a region of positive electrostatic potential on its outermost surface, known as a sigma-hole. This feature is significant as it can lead to stabilizing non-covalent interactions, specifically halogen bonding.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods are instrumental in predicting spectroscopic data, which can then be used to interpret and confirm experimental findings. DFT and its time-dependent extension (TD-DFT) are highly effective for simulating vibrational and electronic spectra.

Theoretical frequency calculations based on DFT can predict the vibrational modes of 4-bromo-2-chloro-6-methylpyrimidine. The resulting wavenumbers and intensities can be used to simulate the full FT-IR and FT-Raman spectra. These simulations are invaluable for assigning the peaks observed in experimental spectra to specific molecular motions.

Key vibrational modes expected for this molecule include:

C-H stretching and bending vibrations from the methyl group.

Stretching and deformation modes characteristic of the pyrimidine ring.

Vibrations corresponding to the C-Cl and C-Br bonds, which typically appear at lower frequencies.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method, leading to better agreement with experimental data. bohrium.com

Table 3: Representative Vibrational Modes for Analysis

| Vibrational Mode | Associated Functional Group(s) | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | -CH₃ | 2900-3100 |

| C=N / C=C Stretching | Pyrimidine Ring | 1400-1650 |

| C-H Bending | -CH₃ | 1350-1470 |

| C-Cl Stretching | C-Cl | 600-800 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excited states of molecules. This analysis yields information about excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which determine the intensity of absorption bands in a UV-Vis spectrum.

For an aromatic heterocycle like 4-bromo-2-chloro-6-methylpyrimidine, the primary electronic transitions are expected to be of the n → π* and π → π* type. Studies on similar halogenated pyrimidines show that substitution significantly affects the electronic spectra. Halogen atoms can induce a bathochromic (red) shift in absorption bands compared to the unsubstituted parent molecule. acs.org TD-DFT calculations can accurately model these effects and help assign the observed spectral bands to specific electronic transitions.

Table 4: Parameters from TD-DFT Electronic Spectra Calculations

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Excitation Energy | E | The energy required to promote an electron to a higher energy state. | Corresponds to the position of an absorption peak on an energy scale (eV). |

| Wavelength | λ | The wavelength of light absorbed during the transition. | Corresponds to the position of an absorption peak on a wavelength scale (nm). |

| Oscillator Strength | f | A dimensionless quantity representing the probability of a specific electronic transition. | Determines the theoretical intensity of an absorption band in the spectrum. |

| Orbital Contribution | | Identifies which molecular orbitals are involved in the transition (e.g., HOMO → LUMO). | Provides a detailed understanding of the nature of the electronic excitation. |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving 4-bromo-2-chloro-6-methylpyrimidine are crucial for predicting its chemical behavior and designing synthetic pathways. These studies often focus on identifying the transition states and calculating the energy barriers associated with different reactions.

Calculation of Reaction Pathways and Energy Barriers

Computational methods, such as Density Functional Theory (DFT), are employed to map out the potential energy surfaces of reactions involving 4-bromo-2-chloro-6-methylpyrimidine. This allows for the determination of the most likely reaction pathways by identifying the transition state structures and calculating the associated activation energies. For instance, in nucleophilic substitution reactions, theoretical calculations can predict whether the reaction proceeds through an SNAr mechanism and can elucidate the structure of the Meisenheimer intermediate. The activation energy for such reactions is influenced by the nature of the nucleophile and the solvent, and computational models can quantify these effects. pharm.or.jp The Zimmerman-Traxler model for aldol (B89426) reactions, for example, proposes a chair-like, pericyclic transition state, and the stereochemistry can be highly dependent on the metal enolate used. harvard.edu

Prediction of Bond Dissociation Energies and Halogen Lability

The prediction of bond dissociation energies (BDEs) is fundamental to understanding the reactivity of 4-bromo-2-chloro-6-methylpyrimidine, particularly the lability of its halogen atoms. High-level quantum mechanical theories and more computationally efficient DFT methods, such as M06-2X and ωB97X-D, can be used to calculate the C-Br and C-Cl bond dissociation energies. nih.govnrel.gov These calculations help in predicting which halogen is more susceptible to cleavage under specific conditions, such as in radical reactions or photolytic processes. For example, the bromine atom is generally expected to have a lower bond dissociation energy than the chlorine atom, making it a more likely site for initial reaction in many cases. The energy required to break a chemical bond can be related to the longest wavelength of light capable of inducing this bond cleavage. doubtnut.com

Comparative Computational Studies with Analogous Halogenated Pyrimidines and Related Heterocycles

To better understand the unique properties of 4-bromo-2-chloro-6-methylpyrimidine, computational studies often compare it with analogous halogenated pyrimidines and other related heterocyclic compounds. aip.orgmdpi.comupertis.ac.id These comparative analyses help to elucidate the effects of substituting different halogens at various positions on the pyrimidine ring.

For instance, comparing the electronic structure and reactivity of 4-bromo-2-chloro-6-methylpyrimidine with 2-chloropyrimidine (B141910), 2-bromopyrimidine (B22483), and 5-bromopyrimidine (B23866) can reveal how the position and nature of the halogen substituent influence properties like ionization potential and electron affinity. aip.orgrsc.orgtandfonline.com Such studies have shown that halogenation can significantly affect the electronic absorption spectra, with the effect becoming more pronounced at higher photon energies. rsc.org Furthermore, comparing it with other di-substituted pyrimidines can provide insights into the synergistic or antagonistic effects of multiple substituents on the ring's reactivity and electronic properties.

Theoretical Prediction of Molecular Recognition and Interaction Patterns (e.g., hydrogen bonding, π-stacking)

The ability of 4-bromo-2-chloro-6-methylpyrimidine to participate in non-covalent interactions is critical for its potential applications in medicinal chemistry and materials science. Theoretical methods are invaluable for predicting and characterizing these interactions.

Computational models can identify potential hydrogen bond donors and acceptors within the molecule and with surrounding molecules, such as solvents or biological targets. acs.orgresearchgate.net The strength and geometry of these hydrogen bonds can be estimated, providing insight into the stability of potential complexes. Furthermore, the aromatic pyrimidine ring can engage in π-stacking interactions, which are crucial for the stability of crystal structures and biological complexes. acs.org Hirshfeld surface analysis and 2D-fingerprint plots are computational tools used to visualize and quantify these intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can also be used to understand the charge transfer and stabilization energies associated with these interactions. researchgate.netwisc.edu

Investigation of Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of organic molecules has gained significant attention for their potential applications in optoelectronics and photonics. acs.org Theoretical calculations can predict the NLO response of 4-bromo-2-chloro-6-methylpyrimidine.

By calculating molecular polarizability (α) and hyperpolarizabilities (β and γ), computational methods can assess the potential of a molecule to exhibit NLO effects. researchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) is a common approach for these calculations. nih.govresearchgate.net The presence of donor and acceptor groups, as well as the extent of π-conjugation in the molecule, are key factors that influence the NLO properties. The halogen and methyl substituents on the pyrimidine ring of 4-bromo-2-chloro-6-methylpyrimidine will modulate its electronic structure and, consequently, its NLO response. researchgate.net

Advanced Applications and Synthetic Utility in Complex Chemical Synthesis

Role as Versatile Building Blocks for Diversified Organic Compounds

4-Bromo-2-chloro-6-methylpyrimidine is a quintessential example of a versatile building block, primarily due to its suitability for a range of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern C-C, C-N, and C-O bond formation. The presence of two different halogens offers two distinct reaction sites.

Generally, in palladium-catalyzed couplings, the reactivity of halogens follows the order I > Br > Cl. This intrinsic reactivity difference is the key to the selective functionalization of di- or polyhalogenated heterocycles. The C4-Br bond is significantly more reactive than the C2-Cl bond in standard cross-coupling protocols. This allows for the selective substitution of the bromo group while leaving the chloro group intact for subsequent transformations. This principle has been widely demonstrated in variously substituted dihalopyrimidines. rsc.orgmdpi.com

Table 1: Illustrative Palladium-Catalyzed Reactions on Halogenated Pyrimidine (B1678525) Scaffolds

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Position of Primary Reaction | Principle |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, K₂CO₃, Solvent (e.g., Dioxane/H₂O) | C4/C6 > C2 | Forms new C-C bonds; C4 position is electronically favored for oxidative addition. mdpi.com |

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C4/C6 > C2 | Forms C(sp²)-C(sp) bonds, creating alkynylated heterocycles. researchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | C4 > C2 | Forms C-N bonds, crucial for synthesizing pharmaceutical analogues. researchgate.netnih.gov |

This table illustrates the general reactivity patterns and regioselectivity observed in dihalopyrimidine systems, which are foundational to the synthetic utility of 4-Bromo-2-chloro-6-methylpyrimidine.

Strategies for the Construction of Fused Heterocyclic Ring Systems

Fused pyrimidine ring systems are prevalent in pharmacologically active compounds. 4-Bromo-2-chloro-6-methylpyrimidine is an ideal precursor for such structures through sequential functionalization and subsequent intramolecular cyclization reactions.

A common strategy involves an initial substitution at the C4 position, followed by a reaction that closes a new ring onto the pyrimidine core. For example, a nucleophile could be introduced at the C4-position (displacing the bromide), which carries a second functional group capable of reacting with either the C5 position or one of the pyrimidine's nitrogen atoms. Such synthetic routes can lead to the formation of important bicyclic systems like pyrrolo[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, or pyrimido[4,5-d]pyrimidines. researchgate.netnih.gov The synthesis of such fused systems often relies on the initial pyrimidine serving as a structural anchor upon which the second ring is constructed. jchr.orgyu.edu.jo

Precursors for the Synthesis of Multi-Substituted Pyrimidine Derivatives with Specific Architectures

The differential reactivity of the two halogen atoms is the most critical feature enabling the use of 4-Bromo-2-chloro-6-methylpyrimidine as a precursor for precisely substituted derivatives. Chemists can employ a programmed, sequential cross-coupling strategy.

Step 1: Functionalization of the C4-Position. The more reactive C4-Br bond can be targeted first under relatively mild palladium-catalyzed conditions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid can be performed selectively at this position. rsc.orgmdpi.com

Step 2: Functionalization of the C2-Position. The resulting 2-chloro-4-aryl-6-methylpyrimidine intermediate retains a reactive handle at the C2 position. This C2-Cl bond, being less reactive in palladium couplings but susceptible to nucleophilic aromatic substitution (SNAr), can then be targeted in a second, distinct reaction. For example, treatment with an amine at elevated temperatures can introduce a second substituent at the C2 position. This stepwise approach provides access to a wide array of 2,4-disubstituted-6-methylpyrimidine derivatives that would be difficult to synthesize otherwise. nih.gov

Regioselective Functionalization in the Design of Complex Molecular Architectures

Regioselectivity is the cornerstone of the synthetic utility of 4-Bromo-2-chloro-6-methylpyrimidine. The ability to control which position reacts is crucial for designing complex molecules. The primary factors governing this selectivity are:

Nature of the Halogen : The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. This is the dominant factor in many cross-coupling reactions, leading to preferential reaction at C4. rsc.org

Electronic Properties of the Ring : In pyrimidine systems, the C4 and C6 positions are generally more electron-deficient and thus more activated towards both nucleophilic aromatic substitution and oxidative addition compared to the C2 position. This electronic factor reinforces the preference for reaction at C4. mdpi.comresearchgate.net

Reaction Conditions : While the intrinsic properties of the molecule provide a strong bias for C4 reactivity, the choice of catalyst, ligand, base, and solvent can be used to modulate this selectivity. For instance, highly active catalyst systems developed for activating C-Cl bonds might lead to a loss of selectivity, while carefully chosen conditions can ensure that only the C-Br bond reacts. Studies on 2,4-dichloropyrimidines have shown that C4 is the preferred site for Suzuki coupling under a variety of conditions. mdpi.comnih.gov Similarly, in amination reactions, C4 is typically more reactive toward SNAr. researchgate.net

This predictable regioselectivity allows for the design of multi-step synthetic sequences where different functionalities are installed at specific positions, leading to the creation of complex molecules with precisely defined architectures.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Routes

Catalytic Cross-Coupling Strategies: While Suzuki-Miyaura coupling reactions are known for pyridine-based systems, further exploration into a broader range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions could provide highly efficient and regioselective pathways to functionalize the pyrimidine (B1678525) ring.

Continuous Flow Chemistry: Implementing continuous flow processes for the halogenation and subsequent modifications of the pyrimidine core can offer significant advantages, including improved reaction control, enhanced safety for exothermic reactions, and scalability. This approach minimizes handling of hazardous intermediates and can lead to higher purity products.

One-Pot Synthesis: Designing convergent, one-pot procedures where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency. acs.org A potential one-pot synthesis could involve the initial formation of a pyrimidine precursor followed by sequential, site-selective halogenation.

Exploration of Unconventional Reactivity Patterns and Green Synthesis Approaches

Modern synthetic chemistry emphasizes sustainability and the discovery of novel chemical transformations. For 4-Bromo-2-chloro-6-methylpyrimidine, this involves moving beyond its predictable nucleophilic substitution reactions. cymitquimica.com

Key Green Synthesis Techniques: Recent advancements in green chemistry offer eco-friendly alternatives to conventional synthetic methods for pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.comnih.gov These techniques aim to reduce waste, shorten reaction times, and utilize less hazardous materials. rasayanjournal.co.in

| Green Technique | Description | Potential Advantage for Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. | Shorter reaction times, increased yields, and cleaner reaction profiles. rasayanjournal.co.insemanticscholar.org |

| Ultrasonic Synthesis | Employs high-frequency sound waves to induce cavitation, enhancing mass transfer and reaction rates. | Can promote reactions at lower temperatures and improve efficiency. rasayanjournal.co.innih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product, incorporating most or all of the starting material atoms. rasayanjournal.co.inresearchgate.net | High atom economy, reduced waste, and simplified purification processes. |

| Solvent-Free or Green Solvents | Reactions are conducted without a solvent or by using environmentally benign solvents like water or ionic liquids. rasayanjournal.co.inresearchgate.net | Reduces volatile organic compound (VOC) emissions and simplifies product work-up. |

Future research will likely focus on applying these green techniques to the synthesis and derivatization of 4-Bromo-2-chloro-6-methylpyrimidine. Additionally, exploring unconventional reactivity, such as C-H bond activation of the methyl group or developing novel photocatalytic reactions, could unlock new synthetic possibilities.

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental work is essential for a comprehensive understanding of the reactivity of 4-Bromo-2-chloro-6-methylpyrimidine.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of the molecule. jchemrev.comjchemrev.com This allows for the prediction of key parameters such as HOMO-LUMO energy gaps, which indicate the molecule's kinetic stability and reactivity. jchemrev.com It can also help predict the regioselectivity of nucleophilic attacks on the pyrimidine ring, clarifying whether the chlorine or bromine atom is more susceptible to substitution under various conditions.

Reaction Pathway Modeling: Computational studies can map out the energy profiles of potential reaction pathways. This is invaluable for understanding reaction mechanisms, identifying transition states, and predicting the most favorable conditions for a desired transformation, thereby guiding experimental design and saving resources. jchemrev.comajchem-b.com

By integrating these computational predictions with empirical data from kinetic studies and spectroscopic analysis, researchers can gain a profound, atom-level understanding of the compound's behavior. jchemrev.com

Design and Synthesis of Next-Generation Pyrimidine-Based Scaffolds for Diverse Synthetic Applications

The distinct reactivity of the chloro and bromo substituents makes 4-Bromo-2-chloro-6-methylpyrimidine an ideal building block for creating complex, next-generation molecular scaffolds. cymitquimica.com The pyrimidine nucleus is a core component in a vast array of pharmacologically active compounds, highlighting its importance in medicinal chemistry. researchgate.netpsu.edu

Future Directions in Scaffold Synthesis:

Sequential Functionalization: Researchers can exploit the differential reactivity of the C-Cl and C-Br bonds to perform sequential, site-selective cross-coupling or substitution reactions. This allows for the controlled, stepwise introduction of different functional groups, leading to highly complex and diverse molecular architectures from a single starting material.

Fused Heterocyclic Systems: The compound can serve as a precursor for the synthesis of fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines, by reacting it with appropriate bifunctional reagents. researchgate.net These fused systems are of significant interest due to their wide range of biological activities.

Supramolecular Chemistry: Pyrimidine derivatives can act as ligands in the construction of supramolecular structures and coordination polymers. acs.org The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, opening avenues for the development of novel materials with unique electronic or catalytic properties.

The continued exploration of 4-Bromo-2-chloro-6-methylpyrimidine as a versatile synthetic intermediate promises to yield novel compounds for applications ranging from pharmaceuticals to materials science. frontiersin.orgbohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.